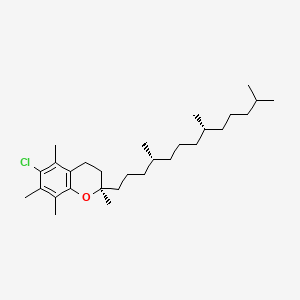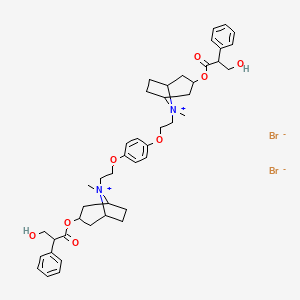
Bithionoloxide
Descripción general
Descripción
El sulfoxido de bitionol es un derivado del bitionol, un compuesto conocido por sus propiedades antibacterianas, antihelmínticas y algicidas . El sulfoxido de bitionol conserva muchas de estas propiedades y se utiliza en diversas aplicaciones científicas e industriales.
Aplicaciones Científicas De Investigación
El sulfoxido de bitionol tiene varias aplicaciones en la investigación científica:
Investigación antimicrobiana: Ha mostrado una actividad antimicrobiana significativa contra varios patógenos, incluidas bacterias multirresistentes.
Estudios de biopelículas: El sulfoxido de bitionol es eficaz para interrumpir las biopelículas, lo que lo convierte en un posible candidato para tratar infecciones asociadas a biopelículas.
Estudios bioquímicos: Se utiliza para estudiar la inhibición de la adenilil ciclasa soluble, una enzima involucrada en varios procesos celulares.
Direcciones Futuras
Mecanismo De Acción
El sulfoxido de bitionol ejerce sus efectos principalmente inhibiendo la adenilil ciclasa soluble. Esta enzima cataliza la conversión de trifosfato de adenosina a monofosfato de adenosina cíclico, una molécula de señalización crucial en las células . Al unirse al sitio de unión de bicarbonato de la enzima, el sulfoxido de bitionol provoca un cambio conformacional que evita que la enzima funcione correctamente .
Análisis Bioquímico
Biochemical Properties
Bithionoloxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind to specific proteins in bacterial cells, such as the protein translocase subunit SecA1, alanine–tRNA ligase, and DNA gyrase subunit A . These interactions are crucial for its antibacterial activity, as this compound forms hydrogen bonds with these proteins, inhibiting their function and disrupting bacterial growth.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits biofilm formation and disrupts cell signaling pathways essential for bacterial survival . In mammalian cells, this compound has been observed to influence gene expression and cellular metabolism, potentially leading to changes in cell function and viability. These effects are mediated through its interactions with key biomolecules involved in cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, in bacterial cells, this compound binds to the protein translocase subunit SecA1, forming hydrogen bonds that inhibit its function . This inhibition disrupts protein translocation and bacterial growth. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and biofilm formation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit antibacterial activity without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It may affect metabolic flux and metabolite levels, leading to changes in cellular function. For example, this compound’s interaction with alanine–tRNA ligase can disrupt protein synthesis and cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, in bacterial cells, this compound may be transported to the cytoplasm, where it interacts with target proteins
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. In bacterial cells, this compound localizes to the cytoplasm, where it interacts with target proteins such as the protein translocase subunit SecA1 This localization is crucial for its antibacterial activity
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El sulfoxido de bitionol se puede sintetizar a partir del bitionol mediante una reacción de oxidación. La oxidación generalmente se lleva a cabo utilizando peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas . La reacción implica la conversión del átomo de azufre en bitionol a un grupo sulfoxido.
Métodos de producción industrial
La producción industrial de sulfoxido de bitionol sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto .
Análisis De Reacciones Químicas
Tipos de reacciones
El sulfoxido de bitionol experimenta varias reacciones químicas, que incluyen:
Oxidación: La oxidación adicional puede convertir el sulfoxido de bitionol en sulfona de bitionol.
Reducción: Las reacciones de reducción pueden revertir el sulfoxido de bitionol a bitionol.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Diversos nucleófilos dependiendo de la sustitución deseada.
Productos principales
Oxidación: Sulfona de bitionol.
Reducción: Bitionol.
Sustitución: Derivados con diferentes grupos funcionales que reemplazan los átomos de cloro.
Comparación Con Compuestos Similares
Compuestos similares
Hexaclorofeno: Otro compuesto organoclorado con propiedades antibacterianas similares.
Triclosán: Un agente antibacteriano y antifúngico ampliamente utilizado.
Clorhexidina: Un antiséptico eficaz contra una amplia gama de microorganismos.
Singularidad
El sulfoxido de bitionol es único debido a sus dos anillos aromáticos con un átomo de azufre unido entre ellos y múltiples iones de cloro y grupos hidroxilo unidos a los grupos fenilo. Estos grupos funcionales permiten que el sulfoxido de bitionol participe en diversas interacciones intermoleculares, lo que lo convierte en un potente inhibidor de la adenilil ciclasa soluble .
Propiedades
IUPAC Name |
2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O3S/c13-5-1-7(15)11(17)9(3-5)20(19)10-4-6(14)2-8(16)12(10)18/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAJWWXZIQJVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046225 | |
| Record name | Bithionoloxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844-26-8 | |
| Record name | Bithionol sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bithionoloxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,4-dichlorophenol) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bithionoloxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bithionoloxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BITHIONOLOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PL3DO2B30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main medical application of bithionol sulfoxide?
A1: Bithionol sulfoxide is primarily recognized for its anthelmintic properties, effectively treating parasitic worm infections. Research highlights its success in treating paragonimiasis [, ], a parasitic disease caused by lung flukes, and fascioliasis [, , ], a liver fluke infection affecting cattle.
Q2: Does bithionol sulfoxide effectively combat other parasites?
A3: Bithionol sulfoxide demonstrates efficacy against various parasites beyond paragonimus species. It shows promise against Fascioloides magna, a parasite infecting cattle []. In vitro studies confirm its effectiveness against Philasterides dicentrarchi [], a scuticociliate fish pathogen, and the causative agent of Diadema antillarum scuticociliatosis (DaSc) [].
Q3: How does bithionol sulfoxide act against parasites?
A4: While the precise mechanism of action remains unclear, studies on Clonorchis sinensis, a liver fluke, provide some insights. Bithionol sulfoxide appears to primarily target the parasite's reproductive system, significantly inhibiting egg formation []. Further research is necessary to fully elucidate its molecular targets and downstream effects.
Q4: What are the metabolic pathways of bithionol sulfoxide in treated animals?
A5: In cattle administered bithionol sulfoxide, the compound is metabolized into bithionol and bithionol sulfone []. Notably, bithionol sulfoxide and bithionol are detectable in milk for a significant duration after administration, while bithionol sulfone remains undetectable []. Further research explored the metabolic fate of bithionol sulfoxide in other species [].
Q5: How is bithionol sulfoxide distributed within the body?
A6: Autoradiographic studies in mice reveal that bithionol sulfoxide distributes throughout the body, primarily concentrating in well-vascularized organs like the liver, kidneys, and lungs []. Importantly, it does not appear to cross the blood-brain barrier, limiting its efficacy against parasites residing in the central nervous system []. Research also confirmed its placental transfer, reaching the fetus during pregnancy in mice [].
Q6: Are there concerns regarding the safety of bithionol sulfoxide?
A7: While generally considered safe, bithionol sulfoxide may cause gastrointestinal side effects such as diarrhea and abdominal pain, particularly at higher doses [, ]. Research has investigated its toxicity in mice and rats [] and evaluated its mutagenicity potential [].
Q7: What is the chemical structure of bithionol sulfoxide?
A7: Bithionol sulfoxide, also known as bithionoloxide, is a sulfoxide derivative of bithionol. Unfortunately, the provided abstracts do not provide detailed spectroscopic data or information on its molecular formula and weight.
Q8: How stable is bithionol sulfoxide, and what are its formulation challenges?
A9: While specific data on its stability profile is limited in the provided abstracts, research mentions the development of a microemulsion formulation to enhance its stability and delivery []. This formulation involves incorporating bithionol sulfoxide in a water-solvent mixture with surfactants []. Further studies are needed to understand its stability under various conditions and explore alternative formulation strategies.
Q9: What analytical methods are employed to detect and quantify bithionol sulfoxide?
A10: Researchers utilize liquid chromatography to determine bithionol sulfoxide and its metabolites in biological samples like milk []. This method offers high sensitivity and allows for the detection of minute quantities of these compounds []. Further research is necessary to explore and validate other analytical techniques for the detection and quantification of bithionol sulfoxide in different matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)






![7-bromo-9H-pyrido[3,4-b]indole](/img/structure/B1214671.png)

